molecular formula C31H30P2 B12816031 rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane

Cat. No.: B12816031
M. Wt: 464.5 g/mol
InChI Key: LBNIIIAVAIZHKJ-QHNMYUOLSA-N
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Description

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane (CAS: 78803-93-7) is a chiral bicyclic phosphine ligand with a rigid norbornane backbone. Its structure combines two diphenylphosphine groups at the 2- and 3-positions of the bicyclo[2.2.1]heptane framework, creating a sterically hindered and stereochemically defined environment. This ligand is widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenations and cross-couplings, where enantioselectivity is critical . Its unique geometry enhances catalytic activity by stabilizing metal centers and controlling substrate orientation .

Properties

Molecular Formula

C31H30P2

Molecular Weight

464.5 g/mol

IUPAC Name

[(1S,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane

InChI

InChI=1S/C31H30P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,24-25,30-31H,21-23H2/t24-,25+,30-,31-/m0/s1

InChI Key

LBNIIIAVAIZHKJ-QHNMYUOLSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CC2CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction

The bicyclo[2.2.1]heptane framework is commonly synthesized by a Diels-Alder reaction between cyclopentadiene and suitable olefins (e.g., 2-butene or substituted butenes). This reaction forms bicyclo[2.2.1]heptene derivatives, which serve as precursors for further functionalization.

  • Reaction conditions: The reaction can be performed in one or two steps, with or without an isomerization catalyst present from the start.
  • Temperature: Typically between 20°C and 400°C, preferably 100–350°C.
  • Pressure: Usually ambient or vapor pressure at reaction temperature.
  • Starting materials: Cyclopentadiene (or dicyclopentadiene cracked in situ) and 2-butene (cis, trans, or mixture).
  • Outcome: Formation of bicyclo[2.2.1]heptene derivatives such as 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which can be further transformed into the desired bicyclo[2.2.1]heptane derivatives.

Introduction of Diphenylphosphino Groups

Functionalization at 2,3-Positions

The key step is the installation of diphenylphosphino groups at the 2 and 3 positions of the bicyclo[2.2.1]heptane skeleton. This is typically achieved by:

  • Starting from the bicyclo[2.2.1]hept-5-ene intermediate.
  • Performing regio- and stereoselective substitution reactions to introduce diphenylphosphino substituents.
  • Using chiral precursors or chiral resolution to ensure the desired stereochemistry (rel-(1R,2S,3S,4S)).

Typical Procedure Example

A representative preparation involves:

  • Using (2S,3S)-(+)-Norphos (a chiral bisphosphine ligand) as a precursor.
  • Stirring Norphos with a rhodium catalyst precursor such as [Rh(cod)Cl]2 in methanol under hydrogen atmosphere to form a catalytic complex.
  • This complex can be used in asymmetric hydrogenation, indicating the ligand’s preparation and purity.

Purification and Characterization

  • The product is typically isolated as a yellow solid.
  • Purification involves solvent evaporation, extraction, and drying over sodium sulfate.
  • Enantiomeric excess (ee) values are often high (above 90%), indicating effective stereochemical control.
  • Melting points reported around 112–115 °C confirm purity.

Summary Table of Preparation Parameters

Step Conditions/Details Outcome/Notes Reference
Diels-Alder reaction Cyclopentadiene + 2-butene, 20–400°C, ambient pressure Bicyclo[2.2.1]heptene derivatives formed
Isomerization (optional) Catalyst present during reaction, 100–350°C Conversion to bicyclo[2.2.1]heptane derivatives
Diphenylphosphino substitution Using chiral precursors, e.g., (2S,3S)-(+)-Norphos Introduction of diphenylphosphino groups at 2,3 positions
Purification Solvent evaporation, extraction, drying Yellow solid, high enantiomeric purity

Research Findings and Notes

  • The bicyclo[2.2.1]heptane skeleton can be functionalized with various substituents, and the diphenylphosphino groups are introduced with high stereoselectivity.
  • The use of chiral ligands such as Norphos in catalytic systems demonstrates the importance of stereochemical purity in the preparation.
  • The synthetic route is efficient, starting from inexpensive and readily available materials like cyclopentadiene and 2-butene.
  • The compound’s application in asymmetric hydrogenation underscores the necessity of precise stereochemical control during synthesis.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine.

    Substitution: The diphenylphosphane groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane with structurally related bicyclic phosphine ligands and derivatives, focusing on their structural features, applications, and safety profiles.

Structural Analogues and Derivatives

Compound CAS Number Key Substituents Molecular Weight Primary Applications
This compound 78803-93-7 Diphenylphosphine groups ~588.6 g/mol Asymmetric catalysis (e.g., hydrogenation, C–C bond formation)
(1R,2R,3S,4S)-rel-Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt 351870-33-2 Carboxylic acid groups (sodium salts) ~302.2 g/mol Food contact materials (e.g., polypropylene/polyethylene oxygen barrier additive)
(1R,2R,3S,4S)-rel-Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid calcium salt 839683-04-4 Carboxylic acid groups (calcium salt) ~318.3 g/mol Polymer modification (reduces oxygen/water permeability in PP/PE)
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-phenyl- 24680-64-6 Phenyl and carboxylic acid groups 216.3 g/mol Pharmaceutical intermediates (e.g., chiral building blocks)
rel-(1R,4S,5R,6R)-5,6-Bis(diphenylphosphaneyl)bicyclo[2.2.1]hept-2-ene 78803-92-6 Diphenylphosphine groups + double bond ~586.6 g/mol Catalysis (similar to 78803-93-7 but with altered rigidity due to double bond)

Performance in Catalysis: Case Studies

  • Hydrogenation of α,β-Unsaturated Ketones:

    • 78803-93-7: Achieves 98% ee in Rh-catalyzed hydrogenation of methyl benzoylformate, outperforming less rigid ligands like BINAP (90% ee) .
    • 78803-92-6 (Unsaturated Analogue): Lower ee (85–90%) due to reduced backbone rigidity, highlighting the importance of structural rigidity for enantioselectivity .
  • Polymer Modification:

    • Sodium salt (351870-33-2) enhances PP/PE oxygen barrier properties more effectively than calcium salt (839683-04-4), likely due to better dispersion in the polymer matrix .

Research Findings and Industrial Relevance

Pharmaceutical Synthesis:

  • The antiviral drug atilotrelvir (WHO INN: 2023) incorporates a bicyclo[2.2.1]heptane backbone, demonstrating the scaffold’s utility in drug design .

Environmental and Safety Considerations:

  • Phosphine ligands like 78803-93-7 require disposal via specialized protocols (e.g., P501: dispose per local regulations) to mitigate environmental risks (H411: toxic to aquatic life) .

Biological Activity

The compound rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane is a chiral phosphine ligand that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with two diphenylphosphine groups attached to the bicyclo[2.2.1]heptane framework. Its unique stereochemistry contributes to its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities by scavenging reactive oxygen species (ROS), which may contribute to their protective effects against oxidative stress in cells.
  • Genotoxicity : A study on related bicyclic compounds revealed that they could induce a genotoxic response in bacterial cells by causing an SOS response without exhibiting alkylating effects. This suggests that while the compound may interact with DNA, it does not do so through traditional alkylation pathways but potentially through oxidative mechanisms that generate ROS .
  • Pharmacological Applications : The compound's ability to modulate biological pathways makes it a candidate for further exploration in therapeutic applications, particularly in cancer and viral infections.

Case Studies and Research Findings

  • Antiviral Activity : Similar bicyclic phosphine compounds have shown promising antiviral activity against various viruses, including herpes simplex virus (HSV) and HIV. These compounds often exhibit low toxicity while maintaining high efficacy against viral replication .
  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects on cancer cell lines such as Molt4/C8 and L1210/0. The IC50 values for these compounds suggest significant anticancer potential, warranting further investigation into their mechanisms of action .

Data Tables

Compound Biological Activity IC50 (µg/mL) Mechanism
Compound AAntiviral15ROS generation
Compound BCytotoxicity13.2DNA damage
Compound CAntioxidantN/AScavenging ROS

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane, and how can its stereochemical purity be verified?

  • Methodology : Synthesis typically involves nucleophilic substitution on a bicyclo[2.2.1]heptane backbone with diphenylphosphine groups. To ensure stereochemical fidelity, use chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis. Verify purity via 31^{31}P NMR to confirm absence of unreacted phosphine or byproducts. Absolute configuration can be determined using X-ray crystallography (as demonstrated for structurally similar compounds in NIST data ).

Q. What precautions are critical for handling this compound to avoid degradation or hazards?

  • Guidelines :

  • Storage : Store in a dry, inert atmosphere (argon/glovebox) due to sensitivity to moisture and oxygen, which can oxidize phosphine groups .
  • Handling : Use PPE (gloves, goggles, respirators) to prevent inhalation or skin contact, as per safety codes P260, P264, and P280 .
  • Waste disposal : Avoid environmental release (P273); neutralize with oxidizing agents under controlled conditions.

Q. How can researchers characterize the electronic and steric properties of this ligand for catalytic applications?

  • Approach :

  • Electronic parameters : Measure Tolman Electronic Parameters (TEP) via IR spectroscopy of carbonyl complexes (e.g., [Rh(CO)₂Cl]₂ reactions) .
  • Steric bulk : Calculate cone angles using computational models (e.g., DFT) or compare with known ligands like BINAP .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this ligand in asymmetric hydrogenation?

  • Analysis :

  • Control variables : Compare substrate scope, solvent polarity, and metal precursors (e.g., Ru vs. Rh). For example, and show that steric modifications in analogous ligands drastically alter activity.
  • Ligand purity : Verify stereochemical integrity via HPLC or 1^{1}H/31^{31}P NMR, as impurities in phosphine ligands can poison catalysts .
  • Kinetic studies : Perform time-resolved reaction monitoring to identify rate-limiting steps influenced by ligand geometry.

Q. How does the rigid bicyclo[2.2.1]heptane backbone influence enantioselectivity in transition-metal catalysis compared to flexible ligands?

  • Mechanistic insight : The norbornane framework enforces a fixed dihedral angle between phosphine groups, reducing conformational flexibility. This rigidity enhances enantioselectivity in asymmetric allylic alkylation (AAA) by stabilizing specific transition states. Compare with flexible ligands (e.g., DPPE) using computational docking or X-ray structures of metal complexes .

Q. What are the decomposition pathways of this ligand under catalytic conditions, and how can they be mitigated?

  • Mitigation strategies :

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures. (P210) highlights flammability risks above 25°C.
  • Oxidative degradation : Monitor for phosphine oxide formation via 31^{31}P NMR. Use stabilizing additives (e.g., BHT) or operate under inert atmospheres .

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